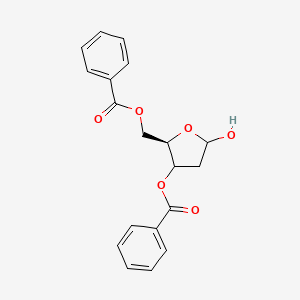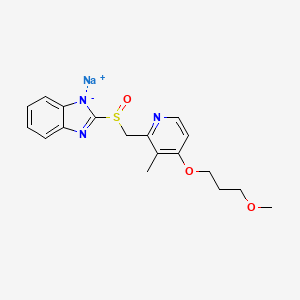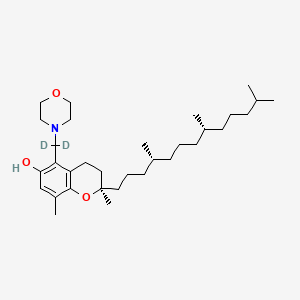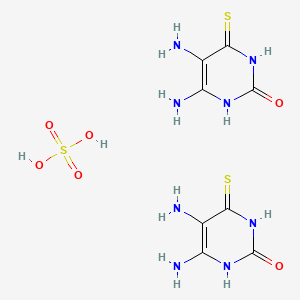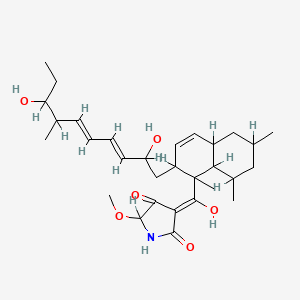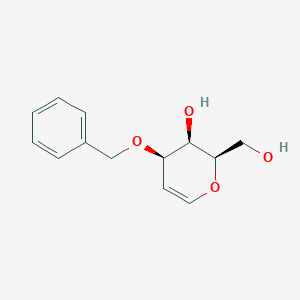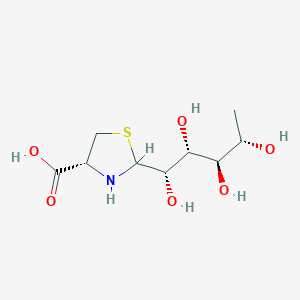
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(L-Fuco-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO6S and its molecular weight is 267.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiazolidine Derivatives: Synthesis and Biological Potential
Thiazolidine derivatives, including thiazolidin-4-ones, have been extensively studied for their pharmacological importance. These compounds exhibit a wide range of biological activities, underpinned by their structural diversity and the presence of functionalized analogues. For instance, the synthesis and development of 1,3-thiazolidin-4-ones have demonstrated significant pharmacological potential, with applications ranging from anticancer to antimicrobial activities. The historical and synthetic advancements in this domain highlight the relevance of thiazolidine derivatives in drug discovery and the potential for developing new therapeutic agents (Santos, Silva, & Jones, 2018).
Pharmacological Significance of Thiazolidine Cores
The thiazolidine core is a privileged scaffold in medicinal chemistry, showing a broad spectrum of biological activity. For instance, rhodanine derivatives, as subtypes of thiazolidin-4-ones, exhibit anticancer properties. This review analyzes the anticancer features of rhodanines, discussing the structure–activity relationship (SAR) of rhodanine derivatives and their molecular targets. Such studies are instrumental in the design of new small molecules with anticancer potential, underscoring the pharmacological significance of the thiazolidine framework (Szczepański, Tuszewska, & Trotsko, 2022).
Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of biocatalysts by carboxylic acids offers insights into the use of thiazolidine and related compounds in enhancing microbial resistance to inhibitors. This is particularly relevant for compounds produced fermentatively, such as certain carboxylic acids. Understanding the mechanisms of inhibition and engineering microbial strains for improved resistance can have direct implications for the synthesis and application of thiazolidine derivatives in biotechnology and medicinal chemistry (Jarboe, Royce, & Liu, 2013).
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceuticals through advanced oxidation processes (AOPs) is another area of research relevant to the study of thiazolidine derivatives. While the focus is often on the removal of contaminants from water, the chemical insights gained from these studies can inform the synthesis and stability of thiazolidine-based compounds. Understanding the degradation pathways and by-products can contribute to the development of more stable and environmentally friendly pharmaceuticals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
(4R)-2-[(1S,2R,3R,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5+,6+,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDMLZXXIDYSG-ICSJMDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
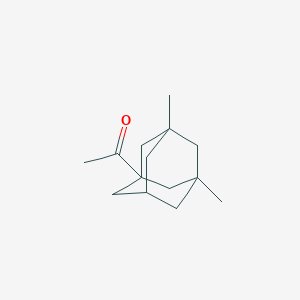
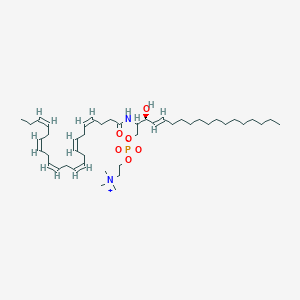
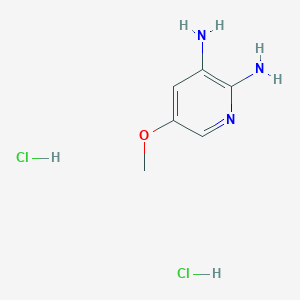
![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
